
beta-Farnesene - d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Farnesene - d6: is a deuterated form of beta-Farnesene, an acyclic volatile sesquiterpene. Beta-Farnesene is naturally found in essential oils such as orange oil, rose oil, and tangerine oil. It is known for its role as an aphid alarm pheromone, playing a crucial role in information transfer among aphids .
準備方法
Synthetic Routes and Reaction Conditions: Beta-Farnesene can be synthesized through microbial fermentation using engineered strains of Yarrowia lipolytica. The process involves the overexpression of mevalonate pathway genes and beta-Farnesene synthase. The production can be enhanced by adding magnesium ions and optimizing fermentation conditions .
Industrial Production Methods: Industrial production of beta-Farnesene involves the use of waste lipid feedstock. Engineered Yarrowia lipolytica can convert waste cooking oil into beta-Farnesene through a series of metabolic engineering strategies. This method is sustainable and environmentally friendly .
化学反応の分析
Types of Reactions: Beta-Farnesene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used to oxidize beta-Farnesene.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce beta-Farnesene.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products:
Oxidation: Oxidation of beta-Farnesene can yield farnesol and other oxygenated derivatives.
Reduction: Reduction typically produces saturated hydrocarbons.
Substitution: Halogenated derivatives of beta-Farnesene are formed through substitution reactions.
科学的研究の応用
Beta-Farnesene has a wide range of applications in various fields:
Chemistry: Used as a precursor for the synthesis of other sesquiterpenes and complex organic molecules.
Biology: Acts as an aphid alarm pheromone, playing a role in pest control strategies.
Industry: Used in the production of biofuels, cosmetics, and fragrances
作用機序
Beta-Farnesene exerts its effects through its interaction with specific molecular targets and pathways. In aphids, it acts as an alarm pheromone by binding to olfactory receptors, triggering a flight response. In microbial production, the overexpression of mevalonate pathway genes and beta-Farnesene synthase enhances its synthesis .
類似化合物との比較
Alpha-Farnesene: Another isoform of farnesene found in essential oils.
Farnesol: An alcohol derivative of farnesene with similar applications.
Uniqueness: Beta-Farnesene is unique due to its role as an aphid alarm pheromone and its potential for sustainable production from waste lipid feedstock. Its applications in various industries and its bioactive properties make it a valuable compound .
特性
CAS番号 |
1092965-77-9 |
|---|---|
分子式 |
C15H18D6 |
分子量 |
210.39 |
純度 |
95% min. |
同義語 |
beta-Farnesene - d6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



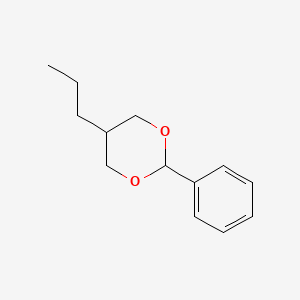
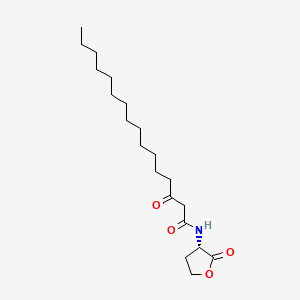
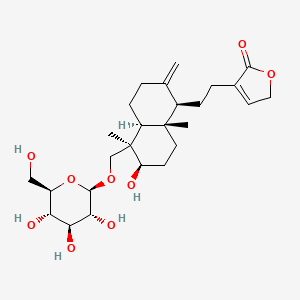
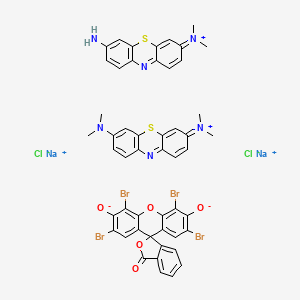
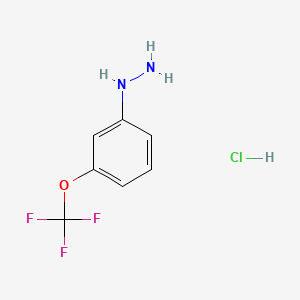

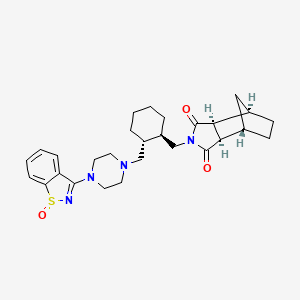

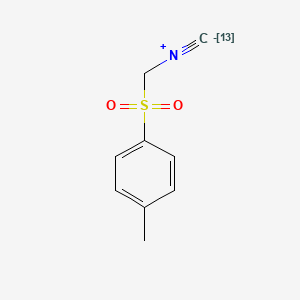
![4-[(Methylamino)methyl]-3-nitrobenzoic acid](/img/structure/B590982.png)
